A Technical Guide to 4,4,4-Trifluoro-DL-valine: Chemical Properties and Applications
A Technical Guide to 4,4,4-Trifluoro-DL-valine: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of 4,4,4-Trifluoro-DL-valine, a fluorinated analog of the essential amino acid valine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the unique characteristics and potential applications of this compound. The guide details its physicochemical properties, provides a plausible synthetic route, and explores its biological significance, with a focus on its utility in peptide and protein engineering.
Core Chemical and Physical Properties
The introduction of fluorine atoms into amino acids can significantly alter their chemical and physical properties, offering unique advantages in various scientific applications. 4,4,4-Trifluoro-DL-valine is a non-proteinogenic amino acid, and its trifluoromethyl group imparts distinct characteristics compared to its natural counterpart, valine.
| Property | Value | Source |
| Molecular Formula | C5H8F3NO2 | N/A |
| Molecular Weight | 171.12 g/mol | N/A |
| CAS Number | 16063-79-9 | N/A |
| Melting Point | 245-248 °C | N/A |
| Boiling Point (Predicted) | 193.3 ± 40.0 °C | N/A |
| Density (Predicted) | 1.352 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 1.95 ± 0.10 | N/A |
| Solubility | Expected to have moderate solubility in water and polar organic solvents.[1] L-valine is soluble in water and its solubility is influenced by pH.[2] | N/A |
Spectral Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show signals corresponding to the α-proton, β-proton, and the methyl protons. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group.
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¹³C NMR: The spectrum would display distinct signals for the carboxyl carbon, α-carbon, β-carbon, and the carbon of the trifluoromethyl group. The chemical shift of the carbon atom bonded to the fluorine atoms would be significantly affected.
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¹⁹F NMR: This would be the most informative spectrum, showing a characteristic signal for the trifluoromethyl group, likely a singlet or a closely coupled multiplet depending on the neighboring protons. ¹⁹F NMR is a powerful tool for studying the incorporation and environment of fluorinated amino acids in peptides and proteins.[3]
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxyl group (C=O and O-H stretching), and C-H bonds. The presence of the C-F bonds would introduce strong absorption bands in the region of 1000-1400 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 171.12. Fragmentation patterns would likely involve the loss of the carboxyl group, the amino group, and potentially fragments containing the trifluoromethyl group.
Experimental Protocols: A Plausible Synthetic Route
A detailed, experimentally validated protocol for the synthesis of 4,4,4-Trifluoro-DL-valine is not widely published. However, a plausible multi-step synthesis can be devised based on established methods for the synthesis of D-valine and general strategies for producing fluorinated amino acids.[4][5] The following represents a conceptual workflow:
Step 1: Synthesis of 4,4,4-Trifluoro-3-methyl-2-oxobutanoic acid
This keto acid precursor is a key starting material. Its synthesis could potentially be achieved through various organic chemistry routes, for instance, via the trifluoromethylation of a suitable β-keto ester followed by hydrolysis and decarboxylation.
Step 2: Reductive Amination
The keto acid can then be converted to the corresponding amino acid via reductive amination. This is a common method for amino acid synthesis.
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Reaction: 4,4,4-Trifluoro-3-methyl-2-oxobutanoic acid is reacted with an ammonia source (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).
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Procedure:
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Dissolve the keto acid in a suitable solvent, such as methanol or a buffered aqueous solution.
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Add the ammonia source and the reducing agent to the solution.
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Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or NMR.
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Upon completion, quench the reaction and work up the mixture to isolate the crude product. This may involve pH adjustment, extraction with an organic solvent, and evaporation of the solvent.
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Purify the crude 4,4,4-Trifluoro-DL-valine by techniques such as recrystallization or ion-exchange chromatography.
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Biological Activity and Applications
The incorporation of fluorinated amino acids like 4,4,4-Trifluoro-DL-valine into peptides and proteins can confer several advantageous properties, making them valuable tools in drug discovery and protein engineering.
Enhanced Stability and Hydrophobicity
The strong carbon-fluorine bond and the high electronegativity of fluorine can enhance the thermal and chemical stability of peptides.[6] The trifluoromethyl group is significantly more hydrophobic than the isopropyl group of valine, which can influence peptide folding, protein-protein interactions, and membrane permeability. This increased hydrophobicity can be leveraged to improve the pharmacokinetic properties of peptide-based drugs.
Probing Protein Structure and Function
The unique NMR properties of the ¹⁹F nucleus make 4,4,4-Trifluoro-DL-valine an excellent probe for studying protein structure, dynamics, and interactions.[3] By incorporating this fluorinated amino acid at specific sites within a protein, researchers can use ¹⁹F NMR to gain insights into the local environment and conformational changes that are not easily accessible with conventional NMR techniques.
Metabolic Labeling and Proteomics
4,4,4-Trifluoro-DL-valine can be used as a metabolic label in proteomics. Cells can incorporate this unnatural amino acid into newly synthesized proteins, allowing for their selective detection and quantification by mass spectrometry or ¹⁹F NMR. This approach can be used to study protein turnover and identify proteins involved in specific cellular processes.
Enzyme Inhibition
Due to its altered steric and electronic properties, 4,4,4-Trifluoro-DL-valine can act as an inhibitor of enzymes that normally process valine or other branched-chain amino acids. This inhibitory activity could be explored for the development of novel therapeutic agents.
Safety and Handling
The toxicological properties of 4,4,4-Trifluoro-DL-valine have not been thoroughly investigated. As with any chemical compound, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4,4,4-Trifluoro-DL-valine is a fascinating synthetic amino acid with unique chemical properties conferred by its trifluoromethyl group. While detailed experimental data is still emerging, its potential applications in medicinal chemistry, protein engineering, and as a biophysical probe are significant. The ability to enhance peptide stability, modulate hydrophobicity, and serve as a sensitive NMR reporter makes it a valuable tool for researchers aiming to design novel therapeutics and investigate complex biological systems. Further research into its synthesis, biological effects, and incorporation into biomolecules will undoubtedly unlock new opportunities in various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
